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Abstract
Copanlisib dihydrochloride, a potent intravenous pan-class I phosphatidylinositol 3-kinase

(PI3K) inhibitor, exhibits predominant activity against the PI3K-alpha (PI3K-α) and PI3K-delta

(PI3K-δ) isoforms.[1] This dual inhibitory action disrupts key cellular signaling pathways

implicated in the proliferation, survival, and differentiation of malignant B-cells, making it a

targeted therapy for certain hematological malignancies.[2] This technical guide provides a

comprehensive overview of copanlisib dihydrochloride, including its mechanism of action,

pharmacological properties, and key experimental data. Detailed experimental protocols and

visual representations of its signaling pathway and experimental workflows are included to

support further research and development.

Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation

of the PI3K/AKT/mTOR pathway is a frequent oncogenic driver in various cancers, particularly

in B-cell malignancies where PI3K-δ is highly expressed and plays a crucial role in B-cell

receptor (BCR) signaling.[2][4] The PI3K-α isoform is also implicated in cancer cell proliferation

and survival.[2]
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Copanlisib (formerly BAY 80-6946) is a selective inhibitor of the class I PI3K isoforms.[5] It was

granted accelerated approval by the FDA in 2017 for the treatment of adult patients with

relapsed follicular lymphoma who have received at least two prior systemic therapies.[6][7] Its

intravenous administration allows for intermittent dosing, which may contribute to a

manageable safety profile.[6]

Chemical and Physical Properties
Copanlisib dihydrochloride is the salt form of copanlisib.

Property Value

Chemical Name

2-amino-N-{7-methoxy-8-[3-(morpholin-4-

yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-

5-yl}pyrimidine-5-carboxamide

dihydrochloride[8]

Molecular Formula C23H30Cl2N8O4[9]

Molecular Weight 553.4 g/mol [9]

CAS Number 1402152-13-9[9]

Appearance White to slightly yellowish lyophilized solid[8]

Mechanism of Action
Copanlisib is an ATP-competitive inhibitor of pan-class I PI3K enzymes, with the highest

potency against the α and δ isoforms.[10] By binding to the ATP-binding pocket of the PI3K

enzyme, copanlisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2)

to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This inhibition of PIP3 production

prevents the activation of downstream signaling proteins, most notably the serine/threonine

kinase AKT, and subsequently the mammalian target of rapamycin (mTOR).[2][6] The blockade

of the PI3K/AKT/mTOR pathway ultimately leads to the induction of apoptosis and inhibition of

proliferation in malignant B-cells.[2][5]

Signaling Pathway
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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of copanlisib.

Quantitative Data
In Vitro Potency
Copanlisib demonstrates potent inhibitory activity against the class I PI3K isoforms, with

particularly high potency for the alpha and delta isoforms.

PI3K Isoform IC50 (nM)

PI3K-α 0.5[6][10][11]

PI3K-β 3.7[6][10][11]

PI3K-γ 6.4[6][10][11]

PI3K-δ 0.7[6][10][11]
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Clinical Efficacy in Relapsed Follicular Lymphoma
(CHRONOS-1 Trial)
The pivotal Phase II CHRONOS-1 trial evaluated the efficacy of copanlisib in patients with

relapsed or refractory indolent non-Hodgkin lymphoma.[12]

Parameter Value

Overall Response Rate (ORR) 59%[13]

Complete Response (CR) 14%[13]

Partial Response (PR) 44.2%[1]

Median Duration of Response (DOR) 12.2 months[13]

Median Progression-Free Survival (PFS) 11.2 months[12]

Pharmacokinetic Parameters
Following intravenous administration, copanlisib exhibits linear pharmacokinetics.[5]

Parameter Value

Volume of Distribution (Vd) 871 L[5]

Protein Binding 84.2%[5]

Metabolism
Primarily by CYP3A (>90%) and to a lesser

extent by CYP1A1 (<10%)[5]

Elimination Half-life (t½) 39.1 hours[7]

Clearance 17.9 L/hr[14]

Excretion Feces (64%) and Urine (22%)[15]

Experimental Protocols
PI3K Enzyme Inhibition Assay (Cell-Free)
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This protocol outlines a method to determine the in vitro inhibitory activity of copanlisib against

PI3K isoforms.

Reagents and Materials:

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

PIP2 substrate

ATP (with [γ-33P]-ATP)

Copanlisib dihydrochloride

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

DTT)

EDTA solution

Scintillation counter and plates

Procedure: a. Prepare serial dilutions of copanlisib in the kinase reaction buffer. b. In a 96-

well plate, add the PI3K enzyme and the PIP2 substrate to each well. c. Add the copanlisib

dilutions to the respective wells. Include a vehicle control (e.g., DMSO). d. Initiate the kinase

reaction by adding the ATP/[γ-33P]-ATP mixture. e. Incubate the plate at room temperature

for a specified time (e.g., 60 minutes). f. Stop the reaction by adding an EDTA solution. g.

Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3. h. Wash the

filter plate to remove unincorporated [γ-33P]-ATP. i. Measure the radioactivity in each well

using a scintillation counter.

Data Analysis: a. Calculate the percentage of inhibition for each copanlisib concentration

relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the

copanlisib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-

response curve.

Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of copanlisib on a

cancer cell line.
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Reagents and Materials:

Cancer cell line (e.g., a follicular lymphoma cell line)

Complete cell culture medium

Copanlisib dihydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a detergent-based solution)

96-well cell culture plates

Microplate reader

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight. b. Prepare serial dilutions of copanlisib in complete cell culture medium. c.

Remove the old medium from the wells and add the copanlisib dilutions. Include a vehicle

control. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2

incubator. e. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells

to form formazan crystals. f. Add the solubilization solution to each well to dissolve the

formazan crystals. g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using

a microplate reader.

Data Analysis: a. Calculate the percentage of cell viability for each copanlisib concentration

relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the

copanlisib concentration. c. Determine the IC50 value, representing the concentration of

copanlisib that inhibits cell proliferation by 50%.

Experimental Workflow Visualization
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Caption: A generalized workflow for the preclinical and clinical development of copanlisib.
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Conclusion
Copanlisib dihydrochloride is a potent and selective dual inhibitor of PI3K-α and PI3K-δ, with

demonstrated clinical activity in relapsed follicular lymphoma. Its mechanism of action,

targeting a key survival pathway in B-cell malignancies, provides a strong rationale for its

therapeutic use. The data and protocols presented in this guide offer a valuable resource for

researchers and drug development professionals working with PI3K inhibitors and related

targeted therapies. Further investigation into combination therapies and mechanisms of

resistance will continue to define the role of copanlisib in the treatment of cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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